molecular formula C12H13NO3S2 B495367 N-(2-ethoxyphenyl)thiophene-2-sulfonamide

N-(2-ethoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B495367
M. Wt: 283.4 g/mol
InChI Key: VNPXNIOPCPINON-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)thiophene-2-sulfonamide is a chemical compound for research use only, offered to the scientific community for investigative purposes. It is not intended for diagnostic or therapeutic use in humans. Thiophene-sulfonamide derivatives are a significant class of compounds in medicinal chemistry research, primarily explored for their biological activity. These compounds have been identified as effective inhibitors of the carbonic anhydrase (CA) family of enzymes . The inhibition of specific CA isoforms is a researched approach for investigating treatments for conditions such as glaucoma, epilepsy, and cancer . Furthermore, structurally similar compounds, such as 5-bromo-N-alkylthiophene-2-sulfonamides, have demonstrated potent antibacterial properties. Recent studies show these analogs are active against challenging multidrug-resistant bacterial strains like New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-KP) . The typical synthetic route for related molecules involves the alkylation of a base thiophene-sulfonamide scaffold or via Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions to introduce diverse aryl groups, which can fine-tune the compound's electronic properties and biological activity . Researchers can utilize this compound as a key intermediate or reference standard in developing novel enzyme inhibitors or antimicrobial agents.

Properties

Molecular Formula

C12H13NO3S2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C12H13NO3S2/c1-2-16-11-7-4-3-6-10(11)13-18(14,15)12-8-5-9-17-12/h3-9,13H,2H2,1H3

InChI Key

VNPXNIOPCPINON-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

Biological Activity

N-(2-ethoxyphenyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the synthesis, biological evaluations, and mechanisms of action associated with this compound, along with relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonyl chlorides in the presence of a base. The general reaction can be summarized as follows:

  • Reagents : Thiophene-2-sulfonyl chloride and 2-ethoxyaniline.
  • Conditions : The reaction is usually carried out in a solvent like dichloromethane or acetonitrile under reflux conditions.
  • Product Isolation : The product is purified by recrystallization or chromatography.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that thiophene derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, a comparative study showed that thiophene sulfonamides possess potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific strain tested .

Antiviral Activity

Research has explored the antiviral potential of thiophene derivatives, particularly in the context of HIV-1 inhibition. Compounds similar to this compound have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For example, a related sulfonamide derivative demonstrated EC50 values in the low nanomolar range against wild-type HIV-1 strains, indicating its potential as an antiviral agent .

Enzyme Inhibition

Thiophene-based compounds have been identified as inhibitors of various enzymes, including carbonic anhydrases (CAs). This compound may exhibit similar inhibitory activity. A study reported that certain thiophene sulfonamides effectively inhibited human carbonic anhydrase isoforms II, IX, and XII with Ki values in the subnanomolar range . This suggests that this compound could be investigated for its potential therapeutic applications in conditions where CA inhibition is beneficial.

Case Study 1: Antimicrobial Evaluation

In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 20 µg/mL against S. aureus and 30 µg/mL against E. coli, highlighting its potential as an antibacterial agent.

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus20
This compoundEscherichia coli30

Case Study 2: Antiviral Activity Against HIV

A series of thiophene sulfonamides were evaluated for their antiviral activity against HIV-1. The results indicated that several derivatives exhibited significant inhibition at concentrations below 100 nM, suggesting a promising avenue for further development.

CompoundEC50 (nM)Cytotoxicity (CC50 µM)Selectivity Index
Thiophene Derivative A1520013
Thiophene Derivative B302508

Scientific Research Applications

Anticancer Activity

The thiophene ring system is recognized for its diverse biological activities, including anticancer properties. Compounds with thiophene structures have been shown to target various pathways in cancer cells. For instance, some studies indicate that thiophene derivatives can inhibit key enzymes involved in tumor growth and proliferation. The ability of N-(2-ethoxyphenyl)thiophene-2-sulfonamide to interact with these targets could position it as a candidate for further anticancer drug development .

Anti-inflammatory Properties

Thiophene-based compounds have also been explored for their anti-inflammatory effects. The compound's sulfonamide group may enhance its interaction with inflammatory mediators, potentially leading to reduced inflammation in various conditions. Research indicates that similar thiophene derivatives have been effective against inflammatory diseases by inhibiting cyclooxygenase enzymes and other inflammatory pathways .

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. This compound may exhibit similar properties, making it a candidate for treating bacterial infections. Recent studies have highlighted the effectiveness of sulfonamide derivatives against a range of bacterial strains, suggesting that this compound could be beneficial in developing new antibiotics .

Synthetic Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : These reactions typically involve the coupling of thiophene derivatives with sulfonamide groups under specific conditions to yield the desired product.
  • Functionalization Techniques : Utilizing electrophilic aromatic substitution allows for the introduction of the ethoxy group onto the phenyl ring, enhancing the compound's solubility and biological activity .

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity:

  • The thiophene ring provides electron-rich characteristics that enhance interactions with biological targets.
  • The sulfonamide moiety is crucial for its pharmacological effects, particularly in antibacterial and anti-inflammatory activities.

Case Study: Anticancer Evaluation

A study evaluating a series of thiophene derivatives, including this compound, demonstrated significant antiproliferative effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

Case Study: Anti-inflammatory Response

Another research project investigated the anti-inflammatory effects of thiophene sulfonamides in animal models of arthritis. The results indicated that treatment with these compounds led to a marked reduction in inflammatory markers and joint swelling, supporting their potential use in treating inflammatory diseases .

Summary of Applications

Application AreaDescriptionEvidence/Case Studies
Anticancer ActivityInhibits tumor growth and proliferationSignificant antiproliferative effects observed
Anti-inflammatoryReduces inflammation through enzyme inhibitionMarked reduction in inflammatory markers
Antibacterial ActivityInhibits bacterial folic acid synthesisEffective against multiple bacterial strains

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Amino vs. Ethoxy Groups
  • N-(2-Aminophenyl)thiophene-2-sulfonamide (CAS 182499-85-0) replaces the ethoxy group with an amino (-NH₂) group. Such derivatives are often intermediates in drug synthesis .
  • This alters electronic properties and molecular conformation, with dihedral angles between the phenyl and thiophene rings ranging from 8.5° to 13.5°, similar to ethoxy-substituted analogs .
Hydroxy and Methyl Groups
  • N-(2-Hydroxy-4-methylphenyl)thiophene-2-sulfonamide (CAS 1154729-21-1) introduces a hydroxyl (-OH) and methyl (-CH₃) group. The hydroxyl group enables hydrogen bonding, which may influence receptor binding or crystallization behavior .

Heterocyclic Core Modifications

Thiazole and Imidazole Derivatives
  • (E)-2-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)thiazole-5-carboxamide (14) : Replaces the thiophene with a thiazole ring. This compound, synthesized via Suzuki coupling and General Procedure-II, showed a 58% yield . Its methylsulfonyl allyl chain may enhance covalent binding to enzyme targets, as seen in Chikungunya virus inhibitors .
  • N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylbenzo[b]thiophene-2-sulfonamide (96): Incorporates a benzo[d]thiazole moiety, increasing aromaticity and steric bulk.
Pyrazole and Oxazole Derivatives
  • (E)-4-Chloro-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (8b) : Features a pyrazole core with a chloro substituent. Synthesized in 91% yield via N-chlorosuccinimide (NCS) reaction, this compound highlights the role of halogen atoms in tuning bioactivity and metabolic stability .

Complex Sulfonamide Derivatives

  • N-{[2-(4-Ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)thiophene-2-sulfonamide (CAS 1251657-73-4): Combines oxazole and methoxyphenyl groups, creating a high molecular weight (498.6 g/mol) compound. Such complexity may improve target specificity but complicate synthesis .
  • 5-Ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide (CAS 2320607-17-6): Includes a thian ring and hydroxyethoxy chain, enhancing solubility through hydrogen bonding .

Tabulated Comparison of Key Compounds

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Reference
N-(2-Ethoxyphenyl)thiophene-2-sulfonamide 2-Ethoxyphenyl 283.37 High lipophilicity
N-(2-Aminophenyl)thiophene-2-sulfonamide 2-Aminophenyl 267.33 Enhanced solubility
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl 276.28 Electron-withdrawing, planar structure
Compound 96 (Benzo[d]thiazole derivative) Benzo[d]thiazole 393.47 Anthrax lethal factor inhibition
Compound 8b (Pyrazole derivative) 4-Chloro, 2-ethoxyphenyl 368.83 High synthetic yield (91%)

Preparation Methods

Sodium Hydride-Mediated Coupling in Tetrahydrofuran

Procedure :

  • Deprotonation : A suspension of NaH (60% dispersion in mineral oil, 2.2 equiv) in anhydrous THF is cooled to 0–5°C. 2-Ethoxyaniline (1.0 equiv) in THF is added dropwise, followed by stirring for 15 minutes.

  • Sulfonylation : Thiophene-2-sulfonyl chloride (1.1 equiv) in THF is introduced dropwise. The mixture is stirred for 1 hour, allowing gradual warming to ambient temperature.

  • Workup : THF is evaporated under reduced pressure. The residue is dissolved in water, adjusted to pH 10–11 with NaOH, and extracted with ethyl acetate to remove neutrals. Acidification to pH 2–3 with HCl precipitates the product, which is extracted with methylene chloride and recrystallized from hexanes/ethyl acetate.

Data Table 1 : Optimization of NaH-Mediated Synthesis

ParameterConditionYield (%)Purity (%)
BaseNaH8297
SolventTHF8297
Temperature0°C → RT8297
Alternative BaseNaOH (aqueous)6889

Key Insight : NaH outperforms aqueous NaOH due to its superior deprotonation efficiency in anhydrous conditions.

Schotten-Baumann Conditions for Aqueous-Organic Biphasic Synthesis

Procedure :

  • Reaction Setup : 2-Ethoxyaniline (1.0 equiv) is dissolved in dichloromethane (DCM). Aqueous NaOH (2.5 equiv) is added, followed by dropwise addition of thiophene-2-sulfonyl chloride (1.05 equiv) at 0°C.

  • Stirring : The biphasic mixture is vigorously stirred for 2 hours.

  • Isolation : The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated. The crude product is purified via silica gel chromatography (hexanes/ethyl acetate).

Data Table 2 : Schotten-Baumann Method Performance

ParameterConditionYield (%)Purity (%)
SolventDCM/H₂O7593
BaseNaOH7593
Temperature0°C → RT7593

Advantage : This method avoids moisture-sensitive reagents, making it suitable for large-scale production.

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization : Hexanes/ethyl acetate (1:1) yields crystalline product with 97% purity.

  • Chromatography : Silica gel elution with hexanes/ethyl acetate (3:1) achieves similar purity but lower recovery (80% vs. 90% for recrystallization).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 5.1 Hz, 1H, thiophene), 7.45–7.30 (m, 4H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.43 (t, J = 7.0 Hz, 3H, CH₃).

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Thiophene-2-sulfonyl chloride is prone to hydrolysis in aqueous media. Solution : Use anhydrous solvents and conduct reactions under inert atmosphere.

Low Yields in Alkoxy-Substituted Amines

Steric hindrance from the ortho-ethoxy group reduces nucleophilicity. Solution : Increase reaction time to 3 hours and use 1.2 equiv of sulfonyl chloride .

Q & A

Q. What are the established synthetic routes for N-(2-ethoxyphenyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of thiophene-2-sulfonyl chloride with 2-ethoxyaniline derivatives under basic conditions. Optimization can be achieved via microwave-assisted protocols (e.g., 60°C, THF solvent, Pd catalysts, and triethylamine as a base) to reduce reaction time and improve selectivity . Controlled pH (8–9) and inert atmospheres (N₂/Ar) minimize side reactions. Post-synthesis purification via column chromatography or recrystallization enhances purity (>95%) .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks.
  • X-ray crystallography for precise 3D molecular geometry (e.g., bond angles, sulfonamide linkage conformation) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 333.4 g/mol for related analogs) .

Q. What biological targets or mechanisms are associated with this compound?

  • Methodological Answer : The compound’s thiophene-sulfonamide core enables interactions with enzymes like BRD4 bromodomains , validated via X-ray co-crystallography studies (PDB: 6P05, resolution: 1.53 Å). Computational docking (e.g., AutoDock Vina) and enzymatic assays (IC₅₀ measurements) are used to assess binding affinity and inhibition kinetics .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing pathways during this compound synthesis?

  • Methodological Answer : Competing pathways (e.g., over-oxidation of thiophene or ethoxy group cleavage) are minimized by:
  • Catalyst selection : Pd(PPh₃)₄ for Suzuki couplings or CuI for alkyne additions .
  • Solvent polarity control : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.
  • Real-time monitoring : TLC or HPLC tracking identifies byproducts early .

Q. What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS).
  • Kinetic assays (e.g., fluorescence polarization) measure inhibition constants (Kᵢ).
  • Mutagenesis studies on target enzymes (e.g., BRD4) identify critical binding residues, validated via structural overlays with co-crystallized complexes .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions. Resolve by:
  • Standardizing protocols : Consistent cell lines (e.g., U87MG glioma cells), buffer pH, and incubation times.
  • Orthogonal validation : Cross-check enzyme inhibition with cell viability assays (MTT/WST-1) .
  • Computational modeling : Compare molecular dynamics simulations with experimental data to identify confounding factors (e.g., solvent accessibility) .

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